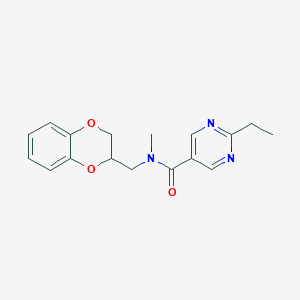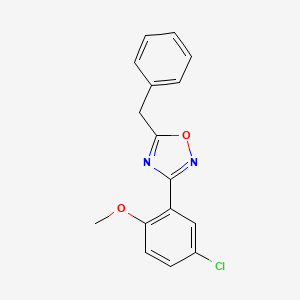![molecular formula C19H15NO3 B5337676 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5337676.png)
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound has drawn significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one is not fully understood. However, studies have shown that the compound exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. The compound binds to the active site of enzymes and inhibits their activity, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects, including:
1. Induction of apoptosis in cancer cells by activating the caspase cascade.
2. Inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.
3. Inhibition of the NF-κB pathway, which is a key regulator of the inflammatory response.
4. Disruption of bacterial cell wall and membrane, leading to the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one in lab experiments include:
1. Potent biological activity against various targets.
2. High selectivity and specificity towards cellular targets.
3. Availability of various synthetic methods for the compound.
The limitations of using this compound in lab experiments include:
1. Limited solubility in aqueous solutions, which can affect the bioavailability of the compound.
2. Lack of information on the pharmacokinetics and pharmacodynamics of the compound.
3. Limited information on the toxicity and safety of the compound.
Direcciones Futuras
The future directions for the research on 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one include:
1. Development of more efficient synthetic methods for the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of the compound.
3. Evaluation of the toxicity and safety of the compound.
4. Identification of new cellular targets for the compound.
5. Development of new derivatives of the compound with improved biological activity and selectivity.
Conclusion:
This compound is a promising compound with various applications in medicinal chemistry, biochemistry, and pharmacology. The compound has shown potent biological activity against various targets, including cancer cells and bacteria. However, further research is needed to fully understand the mechanism of action, pharmacokinetics, and toxicity of the compound. The future directions for the research on the compound include the development of more efficient synthetic methods, identification of new cellular targets, and development of new derivatives with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-benzofuran-1,3-dione and 3,4-dihydroquinoline-2(1H)-one in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one has shown promising results in various scientific research applications. Some of the significant applications include:
1. Anticancer Activity: This compound has shown potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
2. Antimicrobial Activity: this compound has shown significant antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of bacteria by disrupting the bacterial cell wall and membrane.
3. Anti-inflammatory Activity: The compound has shown potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. The compound also inhibits the activation of NF-κB, which is a key regulator of the inflammatory response.
Propiedades
IUPAC Name |
(3E)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(20-11-5-7-13-6-1-4-10-16(13)20)12-17-14-8-2-3-9-15(14)19(22)23-17/h1-4,6,8-10,12H,5,7,11H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCHUNSVOSMAJC-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=C3C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/3\C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5337603.png)
![3-({1-[N-(methylsulfonyl)-beta-alanyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5337606.png)

![N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea](/img/structure/B5337610.png)
![5-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrimidine](/img/structure/B5337624.png)

![methyl 2-[(6-phenyl-1,2,4-triazin-3-yl)thio]propanoate](/img/structure/B5337639.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5337644.png)
![4-hydroxy-1-[3-(piperidin-1-ylcarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5337655.png)

![(5-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5337666.png)
![3,5-dihydroxy-N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5337675.png)
